Oxamyl

Description

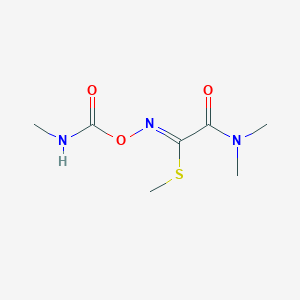

Structure

3D Structure

Properties

IUPAC Name |

methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUOCCYDRDERY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)O/N=C(/C(=O)N(C)C)\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3S | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860293 | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB] | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.97 g/cu cm @ 25 °C | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4 | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/oxamyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N',N'-dimethylcarbamoyl(methylthio)methylenamine N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Oxamyl

Prepared by: Gemini, Senior Application Scientist

Introduction

Oxamyl (CAS No. 23135-22-0) is a synthetic compound belonging to the carbamate class of chemicals, widely utilized in agriculture as a broad-spectrum, systemic insecticide, nematicide, and acaricide.[1][2] It is recognized for its efficacy against a wide range of chewing and sucking insects, spider mites, ticks, and most nematode species that are detrimental to various field crops, fruits, and vegetables.[3][4] Marketed commonly under the trade name Vydate®, oxamyl functions through contact and systemic action within the plant.[1][4] Upon absorption through the roots and leaves, it is translocated throughout the plant, providing comprehensive protection.[1]

However, its utility is counterbalanced by its high acute toxicity to mammals, placing it in the highest toxicity class (Class I) by the U.S. Environmental Protection Agency (EPA).[1] This high toxicity necessitates stringent handling and application protocols, and most formulations are classified as Restricted Use Pesticides (RUPs).[1] This guide provides a detailed technical overview of oxamyl's chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and its toxicological and environmental profile, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity and Molecular Structure

Oxamyl is chemically identified by its systematic IUPAC and CAS names, which precisely describe its molecular architecture.

-

IUPAC Name: methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate[5]

-

CAS Name: methyl 2-(dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxoethanimidothioate[6]

The structure features a carbamate group (-OC(=O)N-), an oxime linkage (=N-O-), a thioether group (-S-), and a dimethylamide group, all contributing to its specific biological activity and chemical properties.

Caption: 2D Chemical Structure of Oxamyl.

Physicochemical Properties

The physical and chemical properties of oxamyl dictate its environmental behavior, formulation, and mode of application. It is a white crystalline solid with a slight sulfurous or garlic-like odor.[1][5][8] A key characteristic is its high solubility in water, which contributes to its systemic activity in plants and its potential mobility in soil.[1][3]

Table 1: Physicochemical Properties of Oxamyl

| Property | Value | Source(s) |

| Physical State | White crystalline solid | [4][5] |

| Odor | Slight sulfurous / garlic-like | [1][5][8] |

| Melting Point | 100-102 °C (changes to dimorphic form melting at 108-110 °C) | [1][4] |

| Boiling Point | Decomposes on distillation | [5] |

| Density | 0.97 g/cm³ at 25 °C | [4][5] |

| Vapor Pressure | 2.3 x 10⁻⁴ mm Hg (3.1 x 10⁻² Pa) at 20-25 °C | [1][5] |

| Water Solubility | 280 g/L (28 g/100g ) at 25 °C | [1][9] |

| Solubility in Organic Solvents | Very soluble in acetone, ethanol, methanol; soluble in toluene | [1] |

| Octanol/Water Partition Coeff. (Log Kₒw) | -0.47 | [5] |

| Hydrolysis Half-Life (DT₅₀) | pH 5: >31 days; pH 7: ~8 days; pH 9: ~3 hours (at 25 °C) | [5][10] |

The negative Log Kₒw value indicates that oxamyl is hydrophilic, consistent with its high water solubility.[5] Its stability is highly pH-dependent, hydrolyzing rapidly under alkaline conditions but remaining relatively stable in acidic solutions.[5][11][12]

Synthesis and Formulation

The commercial synthesis of oxamyl is a multi-step process. While specific proprietary details are not public, the general pathway involves the reaction of methyl isocyanate (MIC) with an oxime intermediate, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate.[3] This reaction is typically performed in a continuous reactor system.[3] Another described method involves the chlorination of the oxime of methyl glycolate, reaction with methanethiol and an alkali, followed by reaction with dimethylamine and conversion to the carbamate with methyl isocyanate.[5] Due to its physical properties, the final technical product is often not isolated as a pure solid but is directly diluted into solvent-based concentrates for agricultural use.[3] Common formulations include soluble concentrates (SL) and granules (GR).[13]

Caption: Simplified workflow for the commercial synthesis of oxamyl.

Biochemical Mechanism of Action

Like other carbamate pesticides, oxamyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3][14] AChE is a critical enzyme in the central nervous system of insects, nematodes, and mammals. Its function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal at the synaptic cleft.

The inhibitory process involves oxamyl acting as a substrate for AChE. The enzyme carbamylates a serine residue at its active site, forming a carbamylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. This effective inactivation of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation. This hyperexcitation of the nervous system leads to paralysis, respiratory failure, and ultimately, the death of the target pest.[3] The inhibition by carbamates is reversible, as the carbamylated enzyme does eventually hydrolyze, restoring enzyme function.[1]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by oxamyl.

Analytical Methodologies

Accurate detection and quantification of oxamyl residues in environmental and agricultural samples are crucial for regulatory compliance and safety assessment. Several analytical techniques are employed, with chromatographic methods being the most prevalent.

-

Gas-Liquid Chromatography (GLC): Early methods utilized GLC with a thermionic nitrogen-phosphorus detector for residue analysis in crops like peppers, tomatoes, and cucumbers following extraction with ethyl acetate and cleanup on an alumina column.[15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with post-column derivatization and fluorescence detection, are used for plant matrices.[13]

-

Liquid Chromatography/Mass Spectrometry (LC/MS/MS): This is a highly sensitive and specific method for determining oxamyl and its primary metabolite (oxamyl oxime) in water samples.[17] It often requires minimal sample preparation beyond acidification and filtration.[17]

Protocol: LC/MS/MS Analysis of Oxamyl in Water

This protocol is a generalized workflow based on established EPA methodologies for the determination of oxamyl and its oxime metabolite in water.[17]

1. Sample Preparation:

- Collect a representative water sample (e.g., 10 mL) in a clean vial.

- Preserve the sample by acidifying with an aqueous solution of formic acid.

- If particulates are present, filter the sample through a suitable syringe filter (e.g., 0.45 µm).

- For quality control, prepare fortified samples by spiking reagent water with a known concentration of oxamyl standard solution.

2. Standard Preparation:

- Prepare a stock solution of analytical grade oxamyl in a suitable solvent (e.g., methanol).

- Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples (e.g., 4 or more concentration levels).

3. LC/MS/MS Instrumentation and Analysis:

- Liquid Chromatograph: A system equipped with a suitable reverse-phase column (e.g., C18).

- Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

- Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in a positive electrospray ionization (ESI+) mode.

- Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both oxamyl and its oxime metabolite for enhanced selectivity and sensitivity.

- Injection: Inject equal volumes of the prepared samples and calibration standards into the LC/MS/MS system.

4. Data Analysis:

- Construct a standard curve by plotting the peak areas of the known calibration standards against their concentrations.

- Apply a linear least squares regression to the calibration curve to obtain a regression equation (peak area = (slope * concentration) + intercept).

- Calculate the concentration of oxamyl in the water samples by interpolating their measured peak areas into the regression equation.

Applications in Agriculture

Oxamyl is valued for its dual action as both a systemic insecticide and nematicide. This broad-spectrum activity allows it to control a diverse array of pests simultaneously.[18]

-

Crops: It is registered for use on over thirty crops, with significant usage on potatoes, cotton, cucurbits, onions, tomatoes, and various fruits.[18][19]

-

Pest Spectrum:

-

Insects: Effective against sucking and chewing insects such as aphids, thrips, leafminers, whiteflies, and spider mites.[3][4]

-

Nematodes: Controls numerous plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.), which can cause severe damage to root systems, impeding water and nutrient uptake.[3][20]

-

-

Application Methods: Oxamyl can be applied as a foliar spray, via soil incorporation, or through irrigation systems.[20][21] A key benefit is its utility as a systemic nematicide that can be applied after the crop has emerged, a capability not shared by many soil fumigants.[18]

Toxicology and Environmental Fate

Toxicological Profile

Oxamyl poses a significant toxicological risk, primarily through the inhibition of acetylcholinesterase.

-

Acute Mammalian Toxicity: It is highly toxic via oral, inhalation, and dermal routes of exposure.[1][4] The oral LD₅₀ in rats is reported to be as low as 2.5 to 5.4 mg/kg.[1][22] Symptoms of acute poisoning are characteristic of a cholinergic crisis and include salivation, tearing, muscle weakness, nausea, vomiting, blurred vision, tremors, and in severe cases, convulsions, respiratory failure, and death.[4][9]

-

Avian and Aquatic Toxicity: Oxamyl is very highly toxic to birds, with an acute oral LD₅₀ in quail of 4.18 mg/kg.[1] It is considered moderately to slightly toxic to fish.[1] It is also highly toxic to bees.[1]

-

Chronic Effects: Long-term exposure studies in animals have primarily identified neurotoxicity (cholinesterase inhibition) and reduced body weight as the main effects.[23] It has not been found to be carcinogenic, mutagenic, or a reproductive toxicant in standard laboratory assays.[23]

Environmental Fate

The environmental behavior of oxamyl is largely governed by its high water solubility and susceptibility to degradation.

-

Soil: Oxamyl is considered to have low persistence in soil, with field half-lives typically ranging from 4 to 28 days.[1][24] The primary routes of dissipation are microbial degradation and chemical hydrolysis.[1][23] Because it does not adsorb strongly to soil particles (adsorption coefficient K_oc = 25), it has the potential to be mobile and leach into groundwater, particularly in vulnerable soil types.[1][3]

-

Water: In aqueous environments, its persistence is pH-dependent. It hydrolyzes rapidly in neutral to alkaline waters (half-life of a few hours to 8 days) but is more stable under acidic conditions.[5][10][11] Photodegradation is a slower degradation pathway.[12]

-

Vegetation: Plants readily absorb oxamyl through both roots and foliage.[1] It is metabolized relatively quickly within the plant, with a residual period of approximately one to two weeks.[1]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31657, Oxamyl. Retrieved from PubChem. [Link]

-

University of Hertfordshire. (n.d.). Oxamyl (Ref: DPX D1410). Agriculture & Environment Research Unit (AERU). [Link]

-

Wikipedia. (n.d.). Oxamyl. [Link]

-

Extension Toxicology Network. (1996). Pesticide Information Profile: Oxamyl. EXTOXNET. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. [Link]

-

New Jersey Department of Health. (n.d.). Technical Factsheet on Oxamyl. [Link]

-

Food and Agriculture Organization of the United Nations. (2002). Oxamyl (126). [Link]

-

Angene Chemical. (n.d.). Oxamyl in Agriculture: Enhancing Yield with Effective Pest Control. [Link]

-

Regulations.gov. (n.d.). Oxamyl Usage Information. [Link]

-

California Office of Environmental Health Hazard Assessment. (n.d.). Oxamyl. [Link]

-

Compendium of Pesticide Common Names. (n.d.). oxamyl data sheet. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - OXAMYL. [https://www.fao.org/3/a-b p218e.pdf]([Link] p218e.pdf)

-

PT Inti Everspring Indonesia. (2019). OXAMYL 97% TC Safety Data Sheet. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES OXAMYL. [Link]

-

PubMed. (1981). Gas-liquid chromatographic method for determining oxamyl in peppers, tomatoes, and cucumbers. [Link]

-

Oxford Academic. (1981). Gas-Liquid Chromatographic Method for Determining Oxamyl in Peppers, Tomatoes, and Cucumbers. Journal of AOAC INTERNATIONAL. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for determination of oxamyl and methomyl in groundwater. [Link]

-

Enviro Bio-Chem. (n.d.). OXAMYL 310 SL. [Link]

-

National Institute of Standards and Technology. (n.d.). Oxamyl. NIST Chemistry WebBook. [Link]

-

Natursim Science Co., Ltd. (2022). What is oxamyl used for. [Link]

-

PubMed. (1976). Determination of residues of oxamyl in crops and soils by gas - liquid chromatography. [Link]

-

Regulations.gov. (n.d.). Oxamyl (PC 103801): Benefits, Use, and Usage in Cucurbits. [Link]

-

ResearchGate. (n.d.). The proposed metabolic pathway of oxamyl by carbamate-hydrolyzing.... [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxamyl (CAS 23135-22-0). [Link]

-

U.S. Environmental Protection Agency. (2004). Drinking Water Health Advisory for Oxamyl. [Link]

-

California Office of Environmental Health Hazard Assessment. (2009). Public Health Goal for Oxamyl in Drinking Water. [Link]

-

ResearchGate. (2012). Degradation of the nematicide oxamyl under field and laboratory conditions. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). OXAMYL (126). [Link]

- Google Patents. (n.d.).

Sources

- 1. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 2. Oxamyl - OEHHA [oehha.ca.gov]

- 3. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 4. Oxamyl - Wikipedia [en.wikipedia.org]

- 5. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. scbt.com [scbt.com]

- 8. intieverspring.com [intieverspring.com]

- 9. OXAMYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fao.org [fao.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 13. fao.org [fao.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Gas-liquid chromatographic method for determining oxamyl in peppers, tomatoes, and cucumbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. epa.gov [epa.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. envirobiochem.co.za [envirobiochem.co.za]

- 21. What is oxamyl used for - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 22. oehha.ca.gov [oehha.ca.gov]

- 23. epa.gov [epa.gov]

- 24. researchgate.net [researchgate.net]

oxamyl mechanism of action acetylcholinesterase inhibition

An In-Depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by Oxamyl

Introduction

Oxamyl is a potent carbamate pesticide widely utilized for its efficacy as an insecticide, nematicide, and acaricide.[1][2] Its biological activity and associated toxicity stem from its function as a powerful and reversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous systems of both insects and mammals.[1][3] Understanding the precise molecular interactions and kinetics governing this inhibition is fundamental for toxicological assessment, the development of safety protocols, and the design of novel therapeutic agents targeting cholinergic systems. This guide provides a detailed examination of the mechanism of action, kinetic profile, and standard methodologies for quantifying the inhibitory effects of oxamyl on acetylcholinesterase.

The Molecular Target: Acetylcholinesterase in the Cholinergic Synapse

To comprehend the action of oxamyl, one must first understand its target. Acetylcholinesterase (AChE) is a serine hydrolase that plays an essential role in terminating nerve impulses at cholinergic synapses.[4] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process is crucial for preventing the continuous stimulation of postsynaptic receptors and allowing the neuron to return to its resting state.[4] The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of three amino acids: serine (Ser203), histidine (His447), and glutamate (Glu334).[5] The serine hydroxyl group acts as the nucleophile that attacks the acetyl group of acetylcholine, forming a transient acetylated enzyme intermediate, which is then rapidly hydrolyzed by water to regenerate the free, active enzyme.[4][5]

The Core Mechanism: Reversible Inhibition via Carbamylation

Like other N-methyl carbamates, oxamyl's inhibitory action is a multi-step process that mimics the initial stages of acetylcholine hydrolysis but culminates in a much more stable, yet still reversible, enzyme state.[2][3]

The process can be described in two principal steps:

-

Formation of a Reversible Michaelis-Menten Complex: Oxamyl first binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex (E•I). This initial binding is guided by structural homologies between oxamyl and the natural substrate, acetylcholine.

-

Carbamylation of the Active Site Serine: Following the initial binding, the carbamoyl moiety of the oxamyl molecule is transferred to the hydroxyl group of the active site serine residue (Ser203). This nucleophilic attack results in the formation of a covalent, carbamylated enzyme (E-carbamoyl) and the release of the oxime leaving group.[2][3]

The key distinction between inhibition by carbamates like oxamyl and organophosphates lies in the stability of this covalent bond. While the phosphorylated enzyme formed by organophosphates is extremely stable and undergoes essentially irreversible inhibition (or very slow regeneration), the carbamylated enzyme is susceptible to spontaneous hydrolysis.[4] Water molecules can slowly hydrolyze the carbamoyl-serine bond, a process known as decarbamylation , which regenerates the active enzyme. This spontaneous reactivation is the chemical basis for the classification of oxamyl as a reversible inhibitor .[3]

Kinetics of the Oxamyl-AChE Interaction

The overall inhibitory potency and duration of action of a carbamate are defined by the rates of the carbamylation and decarbamylation steps.

-

Carbamylation Rate (kᵢ): This is the second-order rate constant that describes the overall rate of enzyme carbamylation (kᵢ ≈ k₂/Kᴅ). A higher kᵢ value indicates a more rapid inactivation of the enzyme.

-

Decarbamylation Rate (k₃): This first-order rate constant describes the rate of spontaneous hydrolysis of the carbamylated enzyme, leading to its reactivation. The half-life of the inhibited enzyme is inversely proportional to this value. For carbamates, this rate is significantly slower than the deacetylation rate for acetylcholine but much faster than the dephosphorylation rate for organophosphates.[6][7]

Toxicological Implications and Quantitative Assessment

The inhibition of AChE by oxamyl leads to an accumulation of acetylcholine at the neuromuscular junctions and in the central nervous system.[9] This excess acetylcholine results in the hyperstimulation of muscarinic and nicotinic receptors, leading to a toxicological syndrome known as a "cholinergic crisis".[9][10]

Clinical signs and symptoms of oxamyl exposure include:

-

Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bradycardia and miosis (pinpoint pupils).

-

Nicotinic effects: Muscle fasciculations, twitching, weakness, and eventually paralysis.

-

Central Nervous System effects: Dizziness, headache, confusion, seizures, and coma.[10]

The potency of oxamyl as an AChE inhibitor and its acute toxicity have been quantified through various studies. The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's effectiveness in vitro, while the lethal dose (LD₅₀) indicates its acute toxicity in vivo.

| Parameter | Species / Enzyme Source | Value | Reference |

| IC₅₀ | Acetylcholinesterase (Crassostrea gigas) | 1.67 µM | [11][12] |

| Oral LD₅₀ | Rat (fasted) | 2.5 - 3.1 mg/kg | [2][10] |

| Oral LD₅₀ | Mouse (fasted) | 2.3 - 3.3 mg/kg | [2][10] |

| Dermal LD₅₀ | Rabbit | 2960 mg/kg | [13] |

| Inhalation LC₅₀ | Rat (1-hour) | 0.12 - 0.17 mg/L | [2][10][14] |

Experimental Protocol: Quantifying AChE Inhibition using the Ellman's Assay

To assess the inhibitory potential of compounds like oxamyl, a robust and reproducible in vitro assay is required. The most widely accepted method is the spectrophotometric assay developed by Ellman, which provides a self-validating system when appropriate controls are included.

Principle of the Assay

The Ellman's assay is a colorimetric method that measures AChE activity indirectly.[4]

-

AChE hydrolyzes the substrate analogue acetylthiocholine (ATCI) to produce thiocholine and acetic acid.

-

The free thiol group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent).

-

This reaction cleaves the disulfide bond of DTNB, producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.

The rate of yellow color formation is directly proportional to AChE activity. In the presence of an inhibitor like oxamyl, the rate of this reaction decreases.

Detailed Step-by-Step Methodology (96-Well Plate Format)

This protocol is designed for determining the IC₅₀ value of an inhibitor.

A. Required Materials:

-

Reagents: Acetylcholinesterase (e.g., from human erythrocytes or rat brain), Oxamyl (or other test inhibitor), Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate Buffer (e.g., 0.1 M, pH 8.0), DMSO (for inhibitor stock).

-

Equipment: 96-well microplate reader with 412 nm filter, 96-well clear flat-bottom plates, multichannel pipettes, incubator (37°C).

B. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH accurately. This pH is optimal for the reaction between thiocholine and DTNB.

-

AChE Enzyme Solution: Reconstitute the enzyme in the phosphate buffer to a working concentration (e.g., 0.1 U/mL). Prepare fresh and keep on ice.

-

DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

-

ATCI Substrate Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh daily as it can hydrolyze spontaneously.

-

Inhibitor Stock Solution (e.g., 10 mM Oxamyl): Dissolve oxamyl in DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to prevent solvent interference with enzyme activity.

C. Assay Procedure:

-

Plate Setup: Design the plate layout to include blanks, controls, and multiple concentrations of the test inhibitor, all performed in triplicate.

-

Blank Wells: Add 150 µL of phosphate buffer + 50 µL DTNB. (Used to subtract background absorbance).

-

100% Activity Control Wells (No Inhibitor): Add 100 µL of phosphate buffer.

-

Inhibitor Test Wells: Add 100 µL of the various oxamyl dilutions.

-

-

Enzyme Addition & Pre-incubation:

-

Add 25 µL of the AChE enzyme solution to all wells except the blank wells.

-

Causality Check: This step ensures the inhibitor has time to bind to the enzyme before the substrate is introduced, which is critical for accurate measurement of inhibition.

-

Gently tap the plate to mix. Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 25 µL of the DTNB solution to all wells.

-

To initiate the enzymatic reaction, add 50 µL of the ATCI substrate solution to all wells. The total reaction volume should be 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes. The rate of change in absorbance (ΔAbs/min) is the reaction velocity.

-

D. Data Analysis:

-

Calculate Reaction Velocity (V): For each well, determine the rate of reaction (mOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Correct for Background: Subtract the average velocity of the blank wells from all other wells.

-

Calculate Percentage Inhibition: Use the following formula for each oxamyl concentration: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where V_inhibitor is the velocity in the presence of oxamyl and V_control is the velocity of the 100% activity control.

-

Determine IC₅₀: Plot the % Inhibition versus the logarithm of the oxamyl concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of oxamyl that produces 50% inhibition.

Conclusion

Oxamyl exerts its potent insecticidal and toxic effects through the reversible inhibition of acetylcholinesterase. The mechanism involves the formation of a transient carbamylated enzyme, which, unlike its organophosphate-inhibited counterpart, can be slowly hydrolyzed to regenerate the active enzyme. This process disrupts the normal hydrolysis of acetylcholine, leading to a state of cholinergic hyperstimulation. The kinetics of this interaction, defined by the rates of carbamylation and decarbamylation, dictate the onset and duration of toxicity. The Ellman's assay provides a robust, reliable, and field-proven methodology for quantifying the inhibitory potency of oxamyl and similar compounds, serving as an indispensable tool for researchers in toxicology and drug development.

References

-

Bar-On, P., et al. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Biochemical Pharmacology, 64(11), 1695-1701. [Link]

-

PubChem. (n.d.). Oxamyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Dawson, R. M. (1990). Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime. Neurochemistry International, 17(3), 449-457. [Link]

-

Dawson, R. M. (1995). Oxime effects on the rate constants of carbamylation and decarbamylation of acetylcholinesterase for pyridostigmine, physostigmine and insecticidal carbamates. Neurochemistry International, 26(6), 643-654. [Link]

-

GLPBIO. (n.d.). Oxamyl. GLPBIO. Retrieved from [Link]

-

Sapphire North America. (n.d.). Oxamyl. Sapphire North America. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Oxamyl (Ref: DPX D1410). Aeris. Retrieved from [Link]

-

Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

-

Baldini, E., et al. (2022). Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits. Toxics, 10(8), 432. [Link]

-

ResearchGate. (2014). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. Retrieved from [Link]

-

Kennedy, G. L. (1986). Acute toxicity studies with oxamyl. Fundamental and Applied Toxicology, 6(3), 423-429. [Link]

-

Baldini, E., et al. (2022). Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxamyl. Wikipedia. Retrieved from [Link]

-

EXTOXNET. (1996). Oxamyl. Extension Toxicology Network. Retrieved from [Link]

-

Baldini, E., et al. (2022). Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits. PMC. Retrieved from [Link]

-

Baldini, E., et al. (2022). Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits. ResearchGate. Retrieved from [Link]

-

Kuca, K., et al. (2018). The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro. PMC. Retrieved from [Link]

Sources

- 1. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of kinetic interactions between approved oximes and human acetylcholinesterase inhibited by pesticide carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The inhibition of acetylcholinesterase by oxime carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute toxicity studies with oxamyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxamyl|Cas# 23135-22-0 [glpbio.cn]

- 12. Sapphire North America [sapphire-usa.com]

- 13. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 14. Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Oxamyl: A Technical Guide for Chemical Researchers

An in-depth examination of the synthetic pathways to the potent nematicide, oxamyl, tailored for researchers and professionals in drug development and applied chemistry. This guide elucidates the core chemical transformations, operational parameters, and underlying principles of its manufacture.

Introduction

Oxamyl, scientifically known as methyl 2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate, is a broad-spectrum carbamate pesticide with significant insecticidal, acaricidal, and nematicidal properties.[1][2] First introduced in 1974, it is valued for its systemic activity, allowing for both soil and foliar application to protect a wide variety of crops.[3][4] As a potent acetylcholinesterase (AChE) inhibitor, oxamyl's efficacy is rooted in its ability to disrupt the nervous systems of target pests.[3] This guide provides a detailed technical overview of the primary synthesis pathway for oxamyl, with a focus on the chemical logic and process considerations relevant to its industrial production.

Core Synthesis Pathway: A Multi-Step Approach

The commercial synthesis of oxamyl is a multi-step process that culminates in the carbamoylation of a key oxime intermediate.[3] The overall pathway can be logically dissected into two main stages: the synthesis of the oxime intermediate, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, and its subsequent reaction with methyl isocyanate (MIC) to yield oxamyl.

A foundational route to the oxime intermediate begins with methyl glycolate and proceeds through a series of transformations:

-

Chlorination of Methyl Glycolate Oxime: The synthesis commences with the chlorination of the oxime of methyl glycolate.

-

Reaction with Methanethiol: The chlorinated product is then reacted with methanethiol in the presence of an alkali.

-

Reaction with Dimethylamine: This is followed by a reaction with dimethylamine to introduce the dimethylamino group, yielding the crucial oxime intermediate.[3]

The final and critical step is the formation of the carbamate ester linkage.

Stage 1: Synthesis of the Oxime Intermediate (Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate)

While detailed public-domain protocols for this stage are scarce, the general transformation from methyl glycolate involves the following conceptual steps:

-

Step 1: Oximation: Methyl glycolate is converted to its corresponding oxime. This is a standard reaction in organic chemistry, typically achieved by reacting the carbonyl compound (in this case, an ester which can be converted to a suitable precursor) with hydroxylamine.

-

Step 2: Chlorination: The oxime is then chlorinated. This step activates the molecule for the subsequent nucleophilic substitution.

-

Step 3: Thiolation: The chlorinated intermediate undergoes a reaction with methanethiol in an alkaline medium. The methanethiol acts as a nucleophile, displacing the chloride to form a thioether linkage.

-

Step 4: Amination: Finally, the molecule is treated with dimethylamine to introduce the N,N-dimethylamino group, completing the synthesis of the oxime intermediate.

Stage 2: Carbamoylation to Form Oxamyl

The final step in the synthesis is the reaction of the oxime intermediate with methyl isocyanate (MIC) to form the carbamate ester.[3] This is the most extensively documented part of the commercial process.

This reaction is typically performed in a continuous industrial setting, which allows for precise control over reaction parameters and enhances safety, particularly given the hazardous nature of methyl isocyanate.

Industrial Production Protocol: A Continuous Two-Stage Reactor System

The commercial production of oxamyl from its oxime intermediate and MIC is a well-refined process designed for high efficiency and yield.[3][5]

Experimental Protocol:

-

Reactor Setup: A two-stage, co-currently fed, continuous reactor system is employed. The reactors are maintained under an inert atmosphere to prevent unwanted side reactions.[3][5]

-

Reactant Preparation:

-

Reaction Execution:

-

The oxime slurry and the gaseous MIC/nitrogen mixture are fed co-currently into the first reactor. The reaction temperature is maintained at approximately 42°C.[5]

-

The reaction mixture then flows into the second reactor, which is also maintained at the same temperature, to drive the reaction closer to completion.[3]

-

-

Product Isolation and Formulation: The final product is typically an amorphous solid.[5][6] In commercial practice, it is often not isolated as a pure technical material. Instead, the reaction mixture is directly diluted into solvent-based concentrates for agricultural use.[3]

Process Parameters and Yield:

| Parameter | Value/Condition | Source |

| Reactor System | Two-stage, co-currently fed, continuous | [3][5] |

| Atmosphere | Inert (e.g., Nitrogen) | [3] |

| Oxime Feed | 40% aqueous slurry with 0.2% TEA | [5] |

| MIC Feed | Vaporized with Nitrogen | [5] |

| Reaction Temperature | ~42°C | [5] |

| Conversion in First Reactor | ~93% | [3][5] |

| Conversion in Second Reactor | ~97% | [3] |

The use of triethylamine is crucial as it acts as a base to deprotonate the hydroxyl group of the oxime, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the methyl isocyanate. This base catalysis is a common strategy in carbamate synthesis. The two-stage reactor setup is a key element of process optimization, allowing for high overall conversion while maintaining control over the exothermic reaction.

Conclusion

The synthesis of oxamyl is a prime example of industrial organic chemistry, balancing the need for a multi-step pathway with the efficiencies of a continuous production process. The core of the synthesis lies in the carefully orchestrated formation of an oxime intermediate, followed by a highly optimized carbamoylation reaction with the toxic but highly reactive methyl isocyanate. For researchers, understanding this pathway not only provides insight into the production of a commercially significant pesticide but also offers a case study in process chemistry, highlighting the importance of reaction control, catalyst selection, and reactor design in achieving high yields and product purity in a safe and efficient manner.

References

-

University of Hertfordshire. (n.d.). Oxamyl (Ref: DPX D1410). AERU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31657, Oxamyl. Retrieved from [Link]

- Google Patents. (n.d.). US20210045384A1 - Novel crystalline form of oxamyl process for its preparation and use of the same.

- Google Patents. (n.d.). AU2016265996B2 - A novel crystalline form of oxamyl, a process for its preparation and use of the same.

-

Wikipedia. (n.d.). Oxamyl. Retrieved from [Link]

-

Kokalis-Burelle, N. (n.d.). REVIEW OF THE NON-FUMIGANT NEMATICIDES OXAMYL AND FOSTHIAZATE AS METHYL BROMIDE ALTERNATIVES. CABI Digital Library. Retrieved from [Link]

-

INCHEM. (n.d.). 527. Oxamyl (Pesticide residues in food: 1980 evaluations). Retrieved from [Link]

-

Rousidou, C., et al. (2016). The proposed metabolic pathway of oxamyl by carbamate-hydrolyzing bacteria. ResearchGate. Retrieved from [Link]

Sources

- 1. US20210045384A1 - Novel crystalline form of oxamyl process for its preparation and use of the same - Google Patents [patents.google.com]

- 2. Oxamyl - Wikipedia [en.wikipedia.org]

- 3. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. epa.gov [epa.gov]

A Technical Guide to the Environmental Fate and Degradation of Oxamyl in Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamyl, a carbamate insecticide, nematicide, and acaricide, is utilized in agriculture to protect a variety of crops. Its efficacy is counterbalanced by the critical need to understand its behavior and persistence in the soil environment. This technical guide provides a comprehensive overview of the environmental fate and degradation of oxamyl, synthesizing data from pivotal studies to offer field-proven insights. We will delve into the abiotic and biotic degradation pathways, the key factors influencing its persistence and mobility, and the primary metabolites formed. This document is structured to provide not only a deep mechanistic understanding but also practical, step-by-step experimental protocols for its assessment, adhering to international standards.

Introduction

Oxamyl (IUPAC name: (EZ)-N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide) is a cholinesterase inhibitor used to control a broad spectrum of pests.[1][2][3] When applied to soil or foliage, its subsequent environmental fate is governed by a complex interplay of chemical, physical, and biological processes. Understanding the kinetics and pathways of its degradation is paramount for conducting accurate environmental risk assessments, ensuring food safety, and preventing groundwater contamination. This guide serves as an authoritative resource, explaining the causality behind its environmental behavior and providing the validated methodologies required for its study.

Physicochemical Properties of Oxamyl

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For oxamyl, these properties determine its partitioning between soil, water, and air, and its susceptibility to various degradation mechanisms.

| Property | Value | Significance for Environmental Fate | Source |

| Molecular Weight | 219.26 g/mol | Basic molecular characteristic. | [4] |

| Water Solubility | 280 g/L (25°C) | High solubility suggests a high potential for mobility and leaching in the soil profile. | [1] |

| Vapor Pressure | 31 mPa (25°C) | Low volatility indicates that loss from soil surfaces to the atmosphere is not a significant dissipation route. | [1] |

| Log Kow | -0.47 | A negative Log Kow (octanol-water partition coefficient) indicates that oxamyl is hydrophilic and has a low potential for bioaccumulation in organisms. | [4] |

| Soil Adsorption Coeff. (Koc) | 6 - 25 | Very low Koc values signify weak adsorption to soil organic matter, further supporting its high mobility potential. | [1][4] |

| Henry's Law Constant | 2.37 x 10⁻¹⁰ atm·m³/mol | This low value confirms that volatilization from moist soil or water is not an important fate process. | [4] |

Degradation Pathways in Soil

Oxamyl is not considered a persistent pesticide in the soil environment.[5][6][7] Its degradation is a multifaceted process involving both abiotic and biotic mechanisms. The primary routes of dissipation are chemical hydrolysis and microbial metabolism.[1][5][7]

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For oxamyl, hydrolysis is the most significant abiotic pathway.

3.1.1 Hydrolysis Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of oxamyl hydrolysis is highly dependent on pH.[1][4]

-

Acidic Conditions (pH 4-5): Oxamyl is relatively stable.[3][4]

-

Neutral Conditions (pH 7): Hydrolysis occurs, with reported half-lives (DT50) of approximately 8 to 21 days.[3][4][8]

-

Alkaline Conditions (pH 9): Hydrolysis is very rapid, with a half-life of only a few hours.[3][4]

This pH-dependent instability is a critical factor in its soil persistence, as degradation is significantly faster in neutral to alkaline soils.[1][6] The primary hydrolysis reaction involves the cleavage of the carbamate ester bond, yielding the less toxic oxamyl oxime metabolite.[3]

3.1.2 Photolysis Photolysis, or degradation by sunlight, can contribute to the breakdown of pesticides on soil surfaces. While aeration and sunlight are noted to increase the rate of oxamyl decomposition, microbial and hydrolytic degradation are generally the dominant processes once oxamyl is incorporated into the soil matrix.[3][4]

Biotic (Microbial) Degradation

Microbial degradation is the primary mechanism for oxamyl dissipation in the soil environment.[5][6] A diverse range of soil microorganisms, including bacteria from the genera Pseudomonas and Micrococcus, can utilize oxamyl as a source of carbon and nitrogen.[2][9][10]

3.2.1 Aerobic Degradation Under aerobic (oxygen-present) conditions, microbial metabolism rapidly transforms oxamyl. The process typically begins with the same hydrolytic cleavage of the carbamate bond seen in abiotic hydrolysis, producing oxamyl oxime.[2][10][11] This initial step is a detoxification process, as oxamyl oxime is significantly less toxic.[2] The resulting methylamine moiety can be further utilized by microorganisms.[2][6]

Laboratory studies have reported aerobic soil half-lives ranging from 11 to 27 days in various soil types.[4] Field dissipation studies often show even faster degradation, with half-lives typically ranging from 4 to 24 days.[1][5][12]

3.2.2 Anaerobic Degradation Under anaerobic (oxygen-absent) conditions, such as in flooded soils, the degradation of oxamyl can be even more rapid than in aerobic environments.[7] One study reported an anaerobic soil half-life of just 6 days in a silt loam.[4]

The rapid breakdown under both aerobic and anaerobic conditions highlights the critical role of soil microbes in preventing the long-term persistence of oxamyl.[1]

Key Metabolites of Oxamyl

The degradation of oxamyl in soil leads to the formation of several breakdown products, or metabolites. Understanding these metabolites is crucial, as they may have different toxicity and mobility profiles than the parent compound.

-

Oxamyl Oxime (IN-A2213): This is the primary and major metabolite formed through the hydrolysis of the carbamate ester linkage of oxamyl.[13] It is considered less toxic than the parent compound.[2]

-

IN-D2708 (N,N-dimethyloxamic acid): This is another major degradation product observed in soil studies, formed from the further breakdown of oxamyl oxime.[7]

-

Carbon Dioxide (CO₂): Through complete mineralization by soil microorganisms, a significant portion of the carbon from the oxamyl molecule is ultimately converted to CO₂.

The proposed degradation pathway illustrates the sequential breakdown from the parent compound to its primary metabolites and eventual mineralization.

Diagram: Proposed Degradation Pathway of Oxamyl in Aerobic Soil

Caption: Sequential degradation of oxamyl in soil.

Factors Influencing Environmental Fate

The rate of oxamyl degradation and its potential to move within the soil are not constant; they are heavily influenced by a combination of soil properties and environmental conditions.

-

Soil pH: As previously discussed, pH is a dominant factor. Degradation is significantly faster in neutral to alkaline soils (pH > 7) due to the acceleration of chemical hydrolysis.[1][6]

-

Soil Temperature: Higher temperatures generally increase the rate of both microbial activity and chemical reactions.[14] Consequently, oxamyl degradation is faster in warmer conditions.[3][5] Soil temperature can account for a significant portion of the variation in degradation rates observed in the field.[5]

-

Soil Moisture: Adequate moisture is essential for microbial activity, thus promoting biotic degradation.

-

Organic Matter: While oxamyl has a low affinity for organic matter (low Koc), soils with higher organic content can exhibit slightly stronger adsorption, which may slow its movement.[1] However, these soils also tend to have higher microbial populations, which can enhance degradation rates.

Mobility and Leaching Potential

Oxamyl's high water solubility and very low soil adsorption coefficient (Koc) indicate a high potential for mobility in soil.[1][4][7] These properties suggest that under conditions of high rainfall or irrigation, oxamyl could leach through the soil profile and potentially reach groundwater.[1]

However, this high mobility potential is often mitigated by its relatively rapid degradation.[1][4] In many agricultural scenarios, oxamyl degrades in the upper soil layers before it can be transported to greater depths.[4] Nonetheless, the potential for leaching remains a key consideration in environmental risk assessment, particularly in sandy soils with low organic matter and in areas with heavy rainfall.

Experimental Methodologies for Assessment

To generate reliable data on the fate of oxamyl in soil, standardized and validated experimental protocols are essential. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) provide guidelines for these studies.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is the standard for determining the rate and pathway of degradation in soil under controlled laboratory conditions.[15][16][17]

Objective: To determine the rate of transformation (DT50) and identify major metabolites of a test substance in soil under both aerobic and anaerobic conditions.[17][18]

Step-by-Step Protocol Outline:

-

Soil Selection: Use fresh, sieved soil samples representative of agricultural areas. Characterize the soil (texture, pH, organic carbon content, etc.).

-

Test Substance Application: Typically, ¹⁴C-radiolabeled oxamyl is used to facilitate tracking of the parent compound and its metabolites.[18] Apply the substance uniformly to the soil samples at a relevant concentration.

-

Incubation:

-

Aerobic: Incubate soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[17] Use a flow-through system or biometer flasks to maintain aerobic conditions and trap evolved ¹⁴CO₂ and other volatile products.[17][18]

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Collect replicate soil samples at predetermined time intervals over a period of up to 120 days.[15][17]

-

Extraction: Extract the soil samples using an appropriate solvent system (e.g., acidified acetonitrile/methanol).[13][19]

-

Analysis: Quantify the amount of parent oxamyl and its transformation products in the extracts using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][19]

-

Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied substance using appropriate kinetic models.[17] Construct a mass balance to account for all applied radioactivity.

Diagram: Workflow for OECD 307 Soil Metabolism Study

Caption: Key stages of an aerobic soil metabolism study.

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to assess the abiotic degradation of a chemical in water at environmentally relevant pH values.[20][21][22]

Objective: To determine the rate of hydrolysis and identify hydrolysis products at pH 4, 7, and 9.[21][23]

Step-by-Step Protocol Outline:

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[22][24]

-

Application: Add the test substance (e.g., oxamyl) to the buffer solutions at a known concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (a preliminary test is often run at 50°C to estimate stability, followed by tests at lower temperatures).[22][24]

-

Sampling: Take aliquots from each solution at various time points.

-

Analysis: Analyze the samples to determine the remaining concentration of the parent substance and identify any major hydrolysis products.

-

Data Analysis: Determine the hydrolysis rate constant and calculate the half-life at each pH value.

Summary of Fate & Degradation Data

The following table summarizes the typical degradation half-lives (DT50) for oxamyl under various conditions, providing a quantitative snapshot of its persistence.

| Condition | Soil Type / Medium | DT50 (Half-Life) | Source(s) |

| Aerobic Laboratory | Loamy Sand / Silt Loam | 11 - 27 days | [4] |

| Anaerobic Laboratory | Silt Loam | ~6 days | [4] |

| Field Dissipation | Various | 4 - 24 days | [1][5][12] |

| Hydrolysis (pH 5) | Aqueous Buffer | > 31 days | [3][4] |

| Hydrolysis (pH 7) | Aqueous Buffer | 8 - 21 days | [3][4][8] |

| Hydrolysis (pH 9) | Aqueous Buffer | ~3 hours | [3][4] |

Conclusion

The environmental fate of oxamyl in soil is characterized by low persistence. Its degradation is driven by a combination of chemical hydrolysis, which is highly sensitive to alkaline pH, and robust microbial metabolism under both aerobic and anaerobic conditions. The primary degradation pathway involves hydrolysis to the less toxic oxamyl oxime, followed by further breakdown and eventual mineralization to carbon dioxide. While oxamyl's physicochemical properties indicate a high potential for leaching, its rapid degradation often mitigates this risk. A thorough understanding of local soil properties (especially pH) and environmental conditions (particularly temperature) is critical for accurately predicting its behavior and ensuring its safe and effective use in agricultural systems. The standardized methodologies outlined in this guide provide a robust framework for generating the necessary data for comprehensive environmental risk assessments.

References

- OECD 111: Hydrolysis as a function of pH & abiotic degradation. (n.d.). Google.

- OECD 111 - Hydrolysis as a Function of pH. (n.d.). Situ Biosciences.

- ANALYTICAL METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN SOIL USING LC/MS ANALYSIS. (n.d.). EPA.

- Determination of residues of oxamyl in crops and soils by gas-liquid chromatography. (n.d.). Analyst (RSC Publishing).

- OECD 307: Aerobic and anaerobic transformation in soil. (n.d.). Google.

- Test No. 111: Hydrolysis as a Function of pH. (n.d.). OECD.

- Test No. 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). OECD.

- OXAMYL. (n.d.). EXTOXNET PIP.

- Oxamyl | C7H13N3O3S | CID 31657. (n.d.). PubChem - NIH.

- Degradation of the nematicide oxamyl under field and laboratory conditions. (n.d.). ResearchGate.

- Assessment of the effects of oxamyl on the bacterial community of an agricultural soil exhibiting enhanced biodegradation. (n.d.). ResearchGate.

- Oxamyl (Ref: DPX D1410). (n.d.). AERU - University of Hertfordshire.

- Degradation of oxamyl in enrichment culture by soil O2. (n.d.). ResearchGate.

- (A) The degradation of oxamyl and the formation of oxamyl-oxime in... (n.d.). ResearchGate.

- Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene. (2016). Frontiers.

- Hydrolysis and function of PH according to OECD test no. 111. (2021). Analytice.

- Aerobic and Anaerobic Transformation in Soil. (n.d.). Fera.

- OECD 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). ibacon GmbH.

- OECD 111: Hydrolysis as a Function of pH. (n.d.). ibacon GmbH.

- Titrimetric method for the determination of oxamyl residues in crops and soils. (1978). PubMed.

- Test No. 307 : Aerobic and anaerobic transformation in Soil PDF. (n.d.). ZLibrary.

- Degradation of the nematicide oxamyl under field and laboratory conditions. (n.d.). Google.

- Oxamyl Utilization by Micrococcus luteus OX, Isolated from Egyptian Soil. (n.d.). Research India Publications.

- OXAMYL (126) First draft prepared by Ursula Banasiak. (n.d.). Federal Biological Research Centre for Agriculture and Forestry (BBA).

- Determination of residues of oxamyl in crops and soils by gas - liquid chromatography. (1976). PubMed.

- Effect of soil properties on the persistence of carbamate pesticides. (n.d.). PubMed.

- Public Health Goal for Oxamyl in Drinking Water. (2009). OEHHA.

- Oxamyl Studies in Soil (Revision No. 1)- Report No. ECM0243S1-S2. (n.d.). EPA.

- Degradation of the nematicide oxamyl under field and laboratory conditions. (n.d.). Scilit.

- The proposed metabolic pathway of oxamyl by carbamate-hydrolyzing... (n.d.). ResearchGate.

- OXAMYL (126) First draft prepared by Mr M Irie. (n.d.). Ministry of Agriculture, Forestry and Fisheries, Tokyo, Japan.

- Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits. (2022). PMC - NIH.

Sources

- 1. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 2. ripublication.com [ripublication.com]

- 3. Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene [frontiersin.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of the nematicide oxamyl under field and laboratory conditions | Semantic Scholar [semanticscholar.org]

- 13. epa.gov [epa.gov]

- 14. Effect of soil properties on the persistence of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. epa.gov [epa.gov]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 22. oecd.org [oecd.org]

- 23. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 24. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

The Solubility Profile of Oxamyl: A Technical Guide for Researchers

Introduction: Understanding Oxamyl

Oxamyl is a potent carbamate pesticide, widely utilized for its efficacy as a systemic and contact insecticide, nematicide, and acaricide.[1][2] Its chemical structure, N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide, dictates its interactions with various solvents, a critical parameter for formulation development, environmental fate analysis, and toxicological studies.[1][3] This guide provides an in-depth analysis of oxamyl's solubility in a range of organic solvents, offering both quantitative data and the scientific rationale behind the observed trends. Furthermore, a detailed, field-proven protocol for determining its solubility is presented, ensuring researchers can validate and expand upon these findings.

Oxamyl is a white crystalline solid with a molecular weight of 219.26 g/mol .[4][5] Its relatively polar nature, indicated by a negative log Kow of -0.47, suggests a significant affinity for polar solvents.[5] This characteristic is fundamental to understanding its behavior in both laboratory and environmental settings.

Core Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For oxamyl, its structure contains several polar functional groups, including amide, carbamate, and oxime moieties, which can participate in hydrogen bonding and dipole-dipole interactions. The presence of both a sulfur atom and dimethylamino group further contributes to its polarity.

The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions determines the overall solubility. Solvents that can effectively solvate the oxamyl molecule by forming strong intermolecular bonds will exhibit higher solubilizing capacity.

Quantitative Solubility Data for Oxamyl

The following table summarizes the reported solubility of oxamyl in various organic solvents and water at a standard temperature. This data provides a clear quantitative basis for solvent selection in experimental and formulation work.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Methanol | 25 | 144 | [2][5] |

| Acetone | 25 | 67 | [2][5] |

| Ethanol | 25 | 33 | [2][5] |

| Water | 25 | 28 | [1][2] |

| 2-Propanol | 25 | 11 | [2][5] |

| Toluene | 25 | 1 | [2][5] |

| Dichloromethane | 20 | >25 g/kg (>25) | |

| Ethyl Acetate | 20 | 41.3 g/L (4.13) | [6] |

| n-Heptane | 20 | 10.5 mg/L (0.00105) | [6] |

Discussion and Interpretation of Solubility Data